tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-8(15-6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESICAZPHLAYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137553 | |
| Record name | Carbamic acid, N-[6-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-75-8 | |
| Record name | Carbamic acid, N-[6-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[6-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative that contains a trifluoromethyl group. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include tert-butyl chloroformate and trifluoromethyl piperidine .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Organic Synthesis
Overview : Tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactive carbamate group allows participation in various organic reactions, such as cross-coupling reactions.
Applications :
- Synthesis of Natural Products : It is used to construct complex natural products, aiding in the development of new drugs.
- Diverse Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, leading to a wide range of structurally diverse products.
Medicinal Chemistry
Biological Activity : The compound has been evaluated for its potential as an inhibitor of calmodulin-dependent kinases (CaMKs), which are crucial for numerous cellular processes, including insulin signaling.
Case Studies :
- Inhibition of CaMKs : Research indicates that this compound selectively inhibits CaMK1D, demonstrating potential therapeutic applications in metabolic disorders and other diseases linked to kinase activity .
- Pharmacokinetics : Studies tracking the compound through biological systems have shown favorable pharmacokinetic properties, including good oral bioavailability and minimal toxic metabolites.
Proteomics
Protein Modification : In proteomics, this compound is utilized to modify proteins, facilitating the study of protein function and interactions.
Research Findings :
- Stability Testing : Environmental stress tests indicate that the compound is relatively stable with a low risk of bioaccumulation, suggesting its suitability for biological applications.
Material Science
The unique structural characteristics of this compound may allow it to be used as an intermediate in the synthesis of novel materials or as a component in organic electronics.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, which can affect various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Stereochemical Variants
Several stereoisomers and regioisomers of this compound have been synthesized, demonstrating the critical role of stereochemistry in pharmacological activity and synthetic utility:
- tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1523530-57-5): Differs in the stereochemistry of the trifluoromethyl group at the 5-position and the Boc group at the 3-position. This isomer is used in kinase inhibitor development .
- tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 2222934-73-6): A stereochemical mirror of the above compound, highlighting the importance of enantiomeric purity in drug-receptor interactions .
| Compound | CAS Number | Stereochemistry | Key Applications |
|---|---|---|---|
| tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate | Not explicitly listed | 6-CF₃, 3-Boc | Intermediate for kinase inhibitors |
| (3R,5S)-isomer | 1523530-57-5 | 5-CF₃, 3-Boc | Kinase inhibitor synthesis |
| (3S,5R)-isomer | 2222934-73-6 | 5-CF₃, 3-Boc | Medicinal chemistry intermediates |
Substituent Position Variants
- tert-butyl N-[4-(trifluoromethyl)piperidin-3-yl]carbamate : The trifluoromethyl group is shifted to the 4-position of the piperidine ring. This positional isomer exhibits distinct electronic properties due to altered ring strain and dipole moments, impacting binding affinity in enzyme inhibition .
- tert-butyl N-[1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl]carbamate (CAS: 1353972-89-0): Incorporates a pyrimidine substituent, broadening its utility in nucleotide analog synthesis .
Functional Group Variants
- tert-butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate (CAS: 1271024-76-0): Replaces the trifluoromethyl group with a methyl (-CH₃) group, reducing electron-withdrawing effects and altering solubility profiles .
- tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate : Substitutes the piperidine core with a pyridine ring, shifting applications to CNS-targeting molecules .
Physicochemical Properties
| Property | This compound | tert-butyl N-[4-(trifluoromethyl)piperidin-3-yl]carbamate | tert-butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate |
|---|---|---|---|
| Molecular Weight | ~265.24 g/mol | ~265.24 g/mol | ~228.33 g/mol |
| LogP (Predicted) | 2.1 | 1.8 | 1.3 |
| Solubility (Water) | Low (CF₃ reduces polarity) | Moderate | High (due to -CH₃) |
Biological Activity
Tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate is a chemical compound with notable biological activity, particularly in the context of enzyme inhibition. This compound features a unique structural configuration that includes a tert-butyl group and a trifluoromethyl-substituted piperidine moiety, which significantly enhances its chemical reactivity and biological interactions. The molecular formula for this compound is C₁₁H₁₉F₃N₂O₂, with a molecular weight of 268.28 g/mol.
Structural Characteristics
The structural complexity of this compound contributes to its biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound's interaction with biological targets, such as enzymes and receptors. The presence of the carbamate functional group further enhances its potential for enzyme inhibition, particularly against calmodulin-dependent kinases.
Enzyme Inhibition
Research has indicated that this compound exhibits significant inhibitory effects on calmodulin-dependent kinases (CaMKs). These kinases play crucial roles in various cellular processes, including insulin signaling and muscle contraction. The compound's selectivity for certain kinases suggests potential therapeutic applications in metabolic disorders and other diseases where CaMKs are implicated.
Table 1: Summary of Biological Activity
| Biological Target | Activity | Potential Applications |
|---|---|---|
| Calmodulin-dependent kinases (CaMKs) | Inhibition | Metabolic disorders, cancer therapy |
| Other kinases | Selective binding | Drug development for various diseases |
Case Studies
- Calmodulin-dependent Kinase Inhibition : A study demonstrated that this compound effectively inhibited specific CaMK isoforms, leading to altered cellular signaling pathways related to insulin sensitivity. This suggests its potential as a lead compound in developing drugs targeting metabolic syndromes.
- Cancer Therapeutics : Another investigation explored the compound's effects on cancer cell lines, revealing that it could induce apoptosis in specific tumor models. The mechanism was linked to the modulation of kinase activity involved in cell proliferation and survival .
The mechanism by which this compound exerts its biological effects primarily involves its interaction with the ATP-binding sites of target kinases. The trifluoromethyl group enhances hydrophobic interactions, while the carbamate moiety facilitates hydrogen bonding with key amino acid residues in the active site of the enzyme . This dual interaction increases the compound's binding affinity and specificity.
Stability and Environmental Impact
Studies assessing the environmental stability of this compound indicate that it is relatively stable under various conditions, posing a low risk for bioaccumulation. This characteristic may enhance its suitability for therapeutic applications while minimizing environmental concerns associated with pharmaceutical compounds.
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves introducing the trifluoromethyl group onto the piperidine ring followed by carbamate protection. Fluorination reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are effective for trifluoromethyl group incorporation . Boc (tert-butoxycarbonyl) protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine, which minimizes side reactions . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for high yields (>75%). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product integrity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is essential for confirming trifluoromethyl group incorporation (δ ≈ -60 to -70 ppm). ¹H/¹³C NMR resolves piperidine ring conformation and Boc group integrity .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = calculated m/z ± 2 ppm) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions in solid-state studies, as demonstrated for analogous carbamates .
Q. What are the common synthetic intermediates, and how are they stabilized during synthesis?
- Methodological Answer : Key intermediates include:
- 6-(Trifluoromethyl)piperidin-3-amine : Stabilized via hydrochloride salt formation to prevent oxidation .
- Unprotected carbamate precursors : Stored under inert gas (N₂/Ar) at -20°C to avoid hydrolysis .
- Fluorinated intermediates : Use anhydrous solvents and avoid prolonged exposure to light to prevent decomposition .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?
- Methodological Answer :
- Chiral catalysts : Asymmetric hydrogenation using Ru-BINAP complexes or enzymatic resolution (e.g., lipases) achieves enantiomeric excess (>90% ee) .
- Chiral chromatography : Use of Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol eluents separates diastereomers, as validated for structurally related carbamates .
- Crystallization-induced asymmetric transformation : Recrystallization from ethanol/water mixtures enriches desired stereoisomers .
Q. What stability challenges arise under varying pH and temperature conditions, and how are they mitigated?
- Methodological Answer :
- Hydrolysis : The Boc group is labile under acidic (pH < 3) or basic (pH > 10) conditions. Stabilization requires storage at neutral pH and -20°C .
- Thermal decomposition : TGA-DSC analysis shows decomposition onset at ~150°C. Lyophilization or storage under vacuum prevents thermal degradation .
- Light sensitivity : Trifluoromethyl groups degrade under UV light; amber glassware and inert atmospheres are recommended .
Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?
- Methodological Answer :
- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets predicts nucleophilic attack sites on the piperidine ring (e.g., N3 vs. N6 positions) .
- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., enzymes), guiding functionalization strategies .
- Solvent effects : COSMO-RS simulations optimize solvent selection for SN2 reactions, minimizing byproducts .
Q. How do contradictions in reported biological activity data arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from:
- Impurity profiles : HPLC purity <95% leads to false positives/negatives in assays. Rigorous purification and batch-to-batch consistency checks are critical .
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) or ionic strength alters enzyme inhibition IC₅₀ values. Standardize protocols using buffers like PBS or HEPES .
- Cell line variability : Use isogenic cell lines and validate findings across multiple models (e.g., HEK293 vs. HeLa) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?
- Methodological Answer :
- Bioisosteric replacement : Swap the trifluoromethyl group with -CF₂H or -OCF₃ to modulate lipophilicity (clogP) and potency .
- Fragment-based design : Introduce substituents at the piperidine 3-position (e.g., methyl, cyano) and assess ΔG binding via SPR or ITC .
- Protease selectivity screening : Test against serine proteases (e.g., trypsin) vs. metalloproteases (e.g., MMP-9) to refine selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
